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Compound of Interest

Compound Name: (2-Methyloxiran-2-yllmethanol

Cat. No.: B1345474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methyloxiran-2-yl)methanol (CAS No. 872-30-0), a valuable chiral building block in organic
synthesis. Due to the limited availability of public experimental spectra, this document presents
predicted data based on established spectroscopic principles and database simulations. It also
outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (2-Methyloxiran-2-
yl)methanol. These values are intended to serve as a reference for the identification and
characterization of this compound.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
-CHs ~1.3 S 3H
Epoxide -CHz ~2.6(d, J=5Hz), d 2H
~2.8(d, J =5 Hz)
-CH20H ~3.5(d, J = 6 Hz) d 2H
-OH Variable brs 1H
Table 2: Predicted 13C NMR Spectroscopic Data
Carbon Atom Chemical Shift (6, ppm)
-CHs ~17
Epoxide -CH: ~51
Quaternary Epoxide C ~58
-CH20H ~65
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm~—?) Appearance
O-H Stretch (Alcohol) 3600-3200 Strong, Broad
C-H Stretch (Alkyl) 3000-2850 Medium-Strong
C-0O Stretch (Alcohol) 1050-1150 Strong
C-O Stretch (Epoxide) 1250 (asymmetric), 850-950 Medium

(symmetric)

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation
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Experimental Workflow

The general workflow for the spectroscopic analysis of a small molecule like (2-Methyloxiran-
2-yl)methanol is depicted below. This process ensures a systematic and comprehensive
characterization of the compound's chemical structure.

General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a
small organic molecule such as (2-Methyloxiran-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Materials:

¢ (2-Methyloxiran-2-yl)methanol sample

o Deuterated solvent (e.g., Chloroform-d, CDCIs)

 5mm NMR tubes

 NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

e Sample Preparation:

o For 'H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated
solvent in a clean, dry NMR tube.

o For 3C NMR, a more concentrated sample (20-50 mg) is preferable.
e Instrument Setup:

o Tune and shim the spectrometer according to the manufacturer's instructions to ensure a
homogeneous magnetic field.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Integrate the peaks in the *H NMR spectrum and reference the chemical shifts to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

(2-Methyloxiran-2-yl)methanol sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean.
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o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Application:

o Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely
covers the crystal surface.

o Data Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-
quality spectrum.

» Data Processing and Cleaning:

(¢]

The software will automatically subtract the background spectrum from the sample
spectrum.

o

Perform baseline correction if necessary.

[¢]

Identify and label the significant absorption peaks.

[¢]

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

¢ (2-Methyloxiran-2-yl)methanol sample

» Volatile solvent (e.g., methanol, acetonitrile)

o Mass spectrometer with a suitable ionization source (e.g., Electron lonization - El, or
Electrospray lonization - ESI)

Procedure:
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Sample Preparation:

o Prepare a dilute solution of the sample in a volatile solvent. The concentration will depend
on the ionization technique and instrument sensitivity.

Instrument Setup:

o Calibrate the mass spectrometer using a known calibration standard to ensure accurate
mass measurements.

o Set the parameters for the ion source, mass analyzer, and detector.
Sample Introduction:

o Introduce the sample into the mass spectrometer. For El, the sample is typically
introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample
is introduced via direct infusion or a liquid chromatograph (LC).

Data Acquisition:

o Acquire the mass spectrum over a suitable m/z range.
Data Analysis:

o Identify the molecular ion peak [M]*.

o Analyze the fragmentation pattern to identify characteristic fragment ions. This information
can be used to confirm the structure of the molecule.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Methyloxiran-2-yl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345474#spectroscopic-data-of-2-methyloxiran-2-yl-
methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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